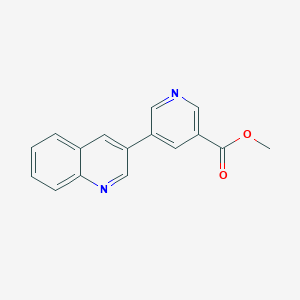

Methyl 5-(3-quinolinyl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-(3-quinolinyl)nicotinate: is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring attached to a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-quinolinyl)nicotinate typically involves the condensation of quinoline derivatives with nicotinic acid or its esters. One common method includes the use of transition-metal catalysis, such as palladium or ruthenium catalysts, to facilitate the coupling reaction. The reaction conditions often involve elevated temperatures and the use of solvents like dimethylformamide or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(3-quinolinyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.

Major Products: The major products formed from these reactions include quinoline-N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.

Biology: The compound has shown promise in biological studies, particularly in the development of fluorescent probes and sensors for detecting metal ions and other analytes.

Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. It is also being explored for its role in drug delivery systems.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(3-quinolinyl)nicotinate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects.

Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Methyl nicotinate: A simpler derivative of nicotinic acid, used primarily as a rubefacient in topical preparations.

Quinoline: The parent compound of quinoline derivatives, widely used in medicinal chemistry.

Nicotinic acid:

Uniqueness: Methyl 5-(3-quinolinyl)nicotinate stands out due to its unique structure, which combines the properties of both quinoline and nicotinic acid derivatives. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .

Biological Activity

Methyl 5-(3-quinolinyl)nicotinate is a compound that combines features of quinoline and nicotinic acid derivatives, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which enable the introduction of different functional groups onto the quinoline ring. Its mechanism of action involves interaction with specific molecular targets, including enzymes and receptors, which modulate their activity. Notably, it may inhibit certain kinases or interact with DNA, impacting pathways related to inflammation, cell proliferation, and apoptosis.

Biological Activities

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of methyl nicotinate can inhibit the growth of various cancer cell lines. In one study, a series of synthesized derivatives demonstrated strong inhibitory effects against the MCF-7 breast cancer cell line, with some compounds showing up to 77% inhibition at a concentration of 100 µg/ml . The IC50 values for these compounds varied significantly, indicating their potency against different cancer types.

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. A study examining related compounds found that certain derivatives exhibited moderate to good inhibition of microbial growth. The results highlighted the importance of substituent types and positions in determining biological activity .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC50/Effectiveness | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 0.051 - 0.222 µM | |

| Anticancer | Panc-1 | 0.066 µM | |

| Antimicrobial | Various Bacteria | Moderate to Good |

Case Studies

- Anticancer Efficacy : In a study involving pancreatic cancer cell lines (Panc-1 and BxPC-3), this compound showed potent antiproliferative effects with IC50 values as low as 0.051 µM against BxPC-3 cells . This suggests a promising avenue for further investigation into its use as an anticancer agent.

- Microbial Inhibition : Another study focused on the antimicrobial properties of methyl nicotinate derivatives reported significant inhibition rates against various pathogens. The findings emphasized that structural modifications could enhance efficacy against specific microbial strains .

Properties

CAS No. |

893735-07-4 |

|---|---|

Molecular Formula |

C16H12N2O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

methyl 5-quinolin-3-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C16H12N2O2/c1-20-16(19)14-7-12(8-17-9-14)13-6-11-4-2-3-5-15(11)18-10-13/h2-10H,1H3 |

InChI Key |

ONJPHYLIEVACSU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.